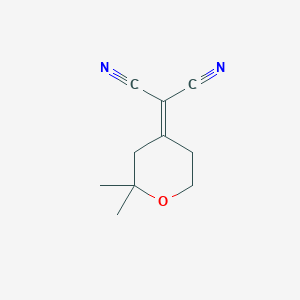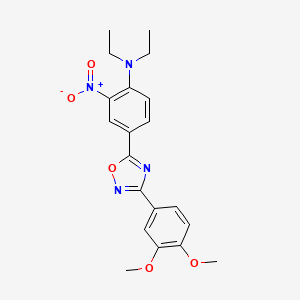
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide, also known as F13714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. F13714 belongs to the family of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to inhibit the activity of enzymes, such as histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of receptors, such as dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide can inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and modulate the activity of neurotransmitters. In vivo studies have shown that N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide can reduce tumor growth and improve cognitive function in animal models of cancer and neurodegenerative disorders, respectively.
実験室実験の利点と制限
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its reproducible synthesis method, its potent activity against cancer cells and neurodegenerative disorders, and its ability to modulate the activity of various cellular signaling pathways. However, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
Several future directions for the research on N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide can be identified. First, further studies are needed to elucidate the mechanism of action of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide and its potential targets in cancer and neurodegenerative disorders. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide in animal models and humans. Third, studies are needed to evaluate the safety and efficacy of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide in clinical trials. Fourth, studies are needed to investigate the potential of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide as a lead compound for the development of novel therapeutics for cancer and neurodegenerative disorders. Finally, studies are needed to explore the potential of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide for the treatment of other diseases, such as psychiatric disorders.
合成法
The synthesis of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide involves a multistep process that begins with the reaction between 2,6-difluoroaniline and 3,5-dimethoxybenzoyl chloride. The resulting product is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to obtain the final product, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide. The synthesis of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been reported in several scientific publications and has been found to be a reliable and reproducible method.
科学的研究の応用
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In cancer research, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In neurodegenerative disorders, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatric disorders, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been proposed as a potential treatment for depression and anxiety.
特性
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-19-14-8-7-13-18(19)15-23-24-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20H,(H,24,25)/b23-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAZYJWQLXZOW-HAHDFKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)



![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)




